molecular formula C8H7F2NO3 B13707577 4-(Difluoromethyl)-3-nitroanisole

4-(Difluoromethyl)-3-nitroanisole

Cat. No.: B13707577
M. Wt: 203.14 g/mol
InChI Key: LHRSRHDVYFCMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-3-nitroanisole is an organic compound that features a difluoromethyl group and a nitro group attached to an anisole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-nitroanisole typically involves the introduction of the difluoromethyl group and the nitro group onto an anisole ring. One common method is the difluoromethylation of a nitroanisole precursor. This can be achieved through various difluoromethylation reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors can be employed to optimize the reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-nitroanisole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group on the anisole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaI) or amines (e.g., NH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4-(Difluoromethyl)-3-aminoanisole.

    Substitution: Formation of various substituted anisole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethyl)-3-nitroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-nitroanisole involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)-3-nitroanisole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(Difluoromethyl)-2-nitroanisole: Similar structure but with the nitro group in a different position on the anisole ring.

    4-(Difluoromethyl)-3-nitrophenol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-(Difluoromethyl)-3-nitroanisole is unique due to the specific positioning of the difluoromethyl and nitro groups on the anisole ring.

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

1-(difluoromethyl)-4-methoxy-2-nitrobenzene

InChI

InChI=1S/C8H7F2NO3/c1-14-5-2-3-6(8(9)10)7(4-5)11(12)13/h2-4,8H,1H3

InChI Key

LHRSRHDVYFCMPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.